Product packaging for Bicyclo[3.2.0]heptan-3-one(Cat. No.:CAS No. 63492-36-4)

Bicyclo[3.2.0]heptan-3-one

Cat. No.: B2744154
CAS No.: 63492-36-4
M. Wt: 110.156
InChI Key: RXGDWZCMJCMFNW-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-3-one is a fused carbocyclic ketone that serves as a versatile and high-value intermediate in organic synthesis and materials science. Its strained bicyclic framework, incorporating both cyclopentanone and cyclobutanone motifs, makes it a privileged scaffold for constructing complex molecular architectures. One of the most prominent applications of the bicyclo[3.2.0]heptane core is in the development of non-scissile mechanophores for stress-responsive polymers. Upon application of mechanical force, this system can undergo a reversible ring-opening reaction, generating a bis-enone product that provides significant local elongation (>4 Å) within a polymer chain. This unique mechanism is being explored for the development of self-healing materials and systems that can dissipate mechanical stress to prevent catastrophic failure . In synthetic chemistry, the compound is a key precursor for stereoselective synthesis. It can be transformed into highly functionalized bicyclo[3.2.0]heptane lactones, which are valuable scaffolds in bioactive molecule discovery . Furthermore, the ketone functionality allows for further elaboration via Baeyer-Villiger monooxygenases (BVMOs), enabling access to enantiomerically pure lactones that are important synthons for natural products and pharmaceuticals . The scaffold is also central to advanced photochemical synthesis, where it can be formed via anion radical [2+2] photocycloadditions of bis-enones. This method allows for the construction of the enantioenriched bicyclo[3.2.0]heptane core with high diastereocontrol, showcasing its utility in accessing structurally complex and chiral molecules . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-5-1-2-6(5)4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDWZCMJCMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63492-36-4
Record name Bicyclo(3.2.0)heptan-3-one
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Strategic Methodologies for the Synthesis of Bicyclo 3.2.0 Heptan 3 One and Its Derivatives

Photochemical Cycloaddition Approaches

Photochemical reactions, particularly [2+2] cycloadditions, represent one of the most direct and widely utilized methods for constructing the cyclobutane (B1203170) ring inherent to the bicyclo[3.2.0]heptane system. researchgate.net These reactions involve the light-induced union of two double bonds to form a four-membered ring.

The intermolecular [2+2] photocycloaddition between a 2-cyclopentenone and an alkene is a foundational strategy for synthesizing the bicyclo[3.2.0]heptan-3-one core. researchgate.net This reaction typically proceeds by irradiating a mixture of the two components, leading to the formation of a fused cyclobutane ring. acs.org The reaction's efficiency and regioselectivity (the orientation in which the two molecules combine) can be influenced by factors such as solvent polarity and the electronic and steric properties of the substrates. scispace.comresearchgate.net

Alkene PartnerSolventAdduct TypeYield/RatioReference
EthyleneNot SpecifiedHH + HTModerate Yield researchgate.net
2-PropenolMethanol (B129727)HH : HT0.26 : 0.116 (Quantum Yield) scispace.com
3-ButenolMethanolHH : HT0.57 : 0.115 (Quantum Yield) scispace.com
Various AlkenesHexaneHH + HTGood Yields scispace.com
Allene (B1206475)Not SpecifiedRegioisomersVaries csic.es

Recent advancements have introduced organophotoredox catalysis as a powerful tool to control the stereoselectivity of [2+2] photocycloadditions. This method utilizes a photocatalyst, such as Eosin Y, which becomes activated upon absorbing visible light. mdpi.com The excited catalyst can then engage with a substrate, like an aryl bis-enone, to initiate a radical anion-based reaction cascade.

In a notable study, the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes was achieved through an anion radical [2+2] photocycloaddition. mdpi.com By attaching a chiral oxazolidinone auxiliary to the bis-enone substrate, researchers were able to induce enantioselectivity. The reaction, promoted by Eosin Y and lithium bromide under visible light, proceeds through a proposed mechanism involving the formation of a five-membered ring distonic radical, which then undergoes a subsequent intramolecular radical attack to form the bicyclic system. mdpi.com Computational studies supported a syn-closure pathway, leading to the preferential formation of cis-anti diastereoisomers as the major products. mdpi.com This approach demonstrates how combining chiral auxiliaries with photoredox catalysis can effectively control stereochemical outcomes in the synthesis of complex bicyclic structures. mdpi.com

The intramolecular variant of the [2+2] photocycloaddition is a highly effective strategy for constructing bicyclo[3.2.0]heptane systems, often with excellent stereocontrol. orgsyn.org In this approach, the cyclopentenone and alkene moieties are tethered within the same molecule. Upon irradiation, the molecule folds to allow the two reactive groups to cyclize, forming the fused bicyclic product. acs.org

This method has been applied to the synthesis of various this compound derivatives and their analogues. For instance, the bicyclization of certain 3-hydroxy-6-alkenoic acids proceeds through an α,β-unsaturated ketene (B1206846) intermediate, which undergoes an intramolecular [2+2] cyclization to furnish bicyclo[3.2.0]hept-3-en-6-ones with high yield and selectivity for the more stable endo-ene isomer. orgsyn.org Similarly, the irradiation of acidified solutions of trans-N-cinnamyl-N-allyl amines leads to the formation of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes, which are nitrogen-containing analogues of the core structure, with high yields and diastereoselectivity. clockss.org The intramolecular nature of the reaction often leads to a single, stereochemically pure product, making it a valuable tool for the synthesis of complex targets. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and often novel synthetic disconnections for the assembly of complex carbocyclic frameworks, including bicyclo[3.2.0]heptane derivatives. These methods can provide access to structures that are challenging to obtain through traditional photochemical routes.

A modern and innovative approach to bicyclo[3.2.0]heptane derivatives involves a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.govresearchgate.netrsc.org This strategy is built upon the ability of a palladium catalyst to selectively activate a C(sp³)–H bond and orchestrate a subsequent C–C bond cleavage and reformation sequence.

The reaction proceeds through a cascade that transforms the strained bicyclo[1.1.1]pentane core into the fused bicyclo[3.2.0]heptane lactone scaffold. researchgate.netresearchgate.net The outcome of the reaction is highly dependent on the choice of ligand employed. Using mono-N-protected amino acid (MPAA) ligands in the presence of aryl iodides leads to the diastereoselective synthesis of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org Conversely, switching to a pyridone-amine ligand in the absence of an aryl iodide furnishes non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org This ligand-controlled divergence highlights the versatility of the palladium-catalyzed method for creating diverse substitution patterns on the target scaffold. researchgate.net

Starting MaterialLigand ClassKey ReagentProduct TypeReference
Bicyclo[1.1.1]pentane carboxylic acidMPAAAryl IodideAll-syn arylated bicyclo[3.2.0]heptane lactone rsc.orgresearchgate.netrsc.org
Bicyclo[1.1.1]pentane carboxylic acidPyridone-amineNoneNon-arylated bicyclo[3.2.0]heptane lactone rsc.orgresearchgate.netrsc.org

Gold and ruthenium catalysts have emerged as effective promoters for the cycloisomerization of allenynes (molecules containing both an allene and an alkyne group) to form bicyclic systems. taltech.ee These reactions provide a direct entry into the bicyclo[3.2.0]heptane skeleton.

In gold-catalyzed reactions, a cationic gold(I) complex typically activates the allene moiety, making it susceptible to nucleophilic attack by the tethered alkyne. nih.gov This initiates a cascade cyclization that can lead to the formation of the bicyclo[3.2.0]heptane core in high yields. taltech.eeacs.org The reaction can exhibit good diastereoselectivity depending on the substitution pattern of the allenyne substrate. taltech.ee Ruthenium complexes, such as RuH₂Cl₂(PiPr₃)₂, have also been shown to catalyze the [2+2] cyclization of similar allenyne substrates, affording bicyclo[3.2.0]heptane derivatives with high yields and complete diastereoselectivity. taltech.eegrafiati.com These metal-catalyzed cyclizations represent an efficient strategy for rapidly assembling the fused-ring system from acyclic precursors.

Copper(I)-Catalyzed Photobicyclization

The copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes represents a powerful method for the construction of the bicyclo[3.2.0]heptane skeleton. This approach offers high yields and diastereoselectivity under visible light irradiation, utilizing a cost-effective copper catalyst. researchgate.net The reaction proceeds through the excitation of a copper(I)/BINAP complex, which then facilitates the intramolecular cycloaddition. researchgate.net This methodology has been successfully applied to a range of 1,6-heptadiene (B165252) substrates, demonstrating its broad applicability. rsc.org

A key advantage of this method is the ability to synthesize structurally complex cyclobutanes from unactivated olefins, which can be challenging to achieve with other methods. rsc.org The reaction conditions are generally mild, and the use of visible light aligns with the principles of green chemistry.

Table 1: Copper(I)-Catalyzed Photobicyclization of 1,6-Dienes

SubstrateCatalyst/LigandSolventYield (%)Diastereomeric Ratio (dr)
N,N-diallyl-4-methylbenzenesulfonamideCu(OTf)₂/rac-BINAPCH₂Cl₂98>20:1
(E)-N,N-diallyl-N-(hept-1-en-4-yl)-4-methylbenzenesulfonamideCu(OTf)₂/rac-BINAPCH₂Cl₂95>20:1
N-allyl-N-(2-methylallyl)-4-methylbenzenesulfonamideCu(OTf)₂/rac-BINAPCH₂Cl₂85>20:1

Classical and Cascade Reaction Sequences

Classical and cascade reaction sequences provide robust and often scalable routes to this compound and its derivatives. These methods rely on well-established chemical transformations, often combined in a sequential or one-pot manner to increase efficiency.

The [2+2] cycloaddition of dichloroketene (B1203229) with cyclopentene (B43876) is a well-established method for the synthesis of a dichlorinated bicyclo[3.2.0]heptanone precursor. Dichloroketene, typically generated in situ from trichloroacetyl chloride and activated zinc or from dichloroacetyl chloride and triethylamine, readily reacts with unactivated olefins like cyclopentene to afford the corresponding cycloadduct in good yield. taltech.eeresearchgate.net

The resulting gem-dichlorocyclobutanone is a versatile intermediate that can undergo various subsequent transformations. Reductive dechlorination, typically with zinc dust in acetic acid or tri-n-butyltin hydride, removes the chlorine atoms to yield the parent this compound. This two-step sequence provides a reliable route to the target molecule. Further functionalization of the bicyclic ketone can be achieved before or after the dechlorination step, allowing for the synthesis of a wide range of derivatives.

Table 2: Dichloroketene Cycloaddition with Cyclopentene

Dichloroketene PrecursorActivating AgentSolventYield of Dichloroadduct (%)
Trichloroacetyl chlorideActivated ZincDiethyl ether~60
Dichloroacetyl chlorideTriethylaminePentane68

The intramolecular [2+2] cyclization of α,β-unsaturated ketenes is a highly effective method for the synthesis of bicyclo[3.2.0]hept-3-en-6-ones. acs.org This process involves the generation of a ketene intermediate, which then undergoes a thermal or metal-catalyzed cyclization. The ketene precursors are often generated from the corresponding carboxylic acids or their derivatives. acs.org This strategy has been successfully employed in the synthesis of various natural products. acs.org

The regioselectivity of the cycloaddition can be influenced by the substitution pattern on the allene moiety, and the reaction conditions can be optimized to improve the yield of the desired cyclized products. mdpi.com

Multicomponent cascade reactions offer an efficient approach to the synthesis of complex molecules, including heterobicyclic systems related to bicyclo[3.2.0]heptane, in a single operation. acs.org A general three-component triple cascade reaction has been developed, initiated by a hetero-Michael addition to α,β-unsaturated aldehydes, which proceeds through an iminium–enamine–iminium sequential activation to afford [3.2.0]heterobicycles with high diastereoselectivity. unimi.it The rate and diastereoselectivity of this reaction are dependent on the nature of the (E)-4-heterocrotonate and the size of the secondary amine used. unimi.it

A practical and non-photochemical method for the preparation of bicyclo[3.2.0]hept-3-en-6-ones involves the bicyclization of 3-hydroxy-6-alkenoic acids. This reaction is typically carried out by treating the hydroxy acid with acetic anhydride (B1165640) and potassium acetate (B1210297). The process is believed to proceed through the formation of a mixed anhydride, followed by elimination to generate an α,β-unsaturated ketene intermediate, which then undergoes an intramolecular [2+2] cycloaddition. acs.org This method has proven to be general for various methyl-substituted 3-hydroxy-6-alkenoic acids, providing the corresponding bicyclic ketones in fair to good yields.

Table 3: Bicyclization of 3-Hydroxy-6-alkenoic Acids

Substrate (3-Hydroxy-6-alkenoic acid)ReagentsYield of Bicyclo[3.2.0]hept-3-en-6-one (%)
3,6-dimethyl-3-hydroxy-6-heptenoic acidAc₂O, KOAc82
3-hydroxy-3-methyl-6-heptenoic acidAc₂O, KOAc65
3-hydroxy-6-heptenoic acidAc₂O, KOAc48

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of bicyclo[3.2.0]heptanes is of great importance due to the prevalence of chiral bicyclo[3.2.0]heptane cores in biologically active molecules. Anion radical [2+2] photocycloaddition of aryl bis-enone derivatives has emerged as a powerful tool for the stereoselective synthesis of these compounds.

By employing chiral oxazolidinone auxiliaries attached to the aryl bis-enone substrates, enantioenriched and highly substituted bicyclo[3.2.0]heptanes have been synthesized. The reaction, which is mediated by Eosin Y and promoted by LiBr under visible light irradiation, proceeds via a syn-closure pathway, leading to the formation of the corresponding cis-anti diastereoisomers as the major products. Computational studies have provided insights into the reaction mechanism and the origins of the observed stereoselectivity.

Furthermore, precise control over the diastereoselectivity of the photocycloaddition can be achieved by tuning the reaction conditions, such as temperature. This allows for the selective formation of either cis or trans substituted bicyclo[3.2.0]heptanes.

Use of Chiral Auxiliaries

Chiral auxiliaries are a powerful tool for inducing stereoselectivity in the synthesis of bicyclo[3.2.0]heptane systems. By temporarily incorporating a chiral moiety into the substrate, it is possible to direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary can be cleaved to afford the desired enantioenriched product.

One effective strategy involves the use of chiral oxazolidinones. In an organophotoredox-catalyzed radical anion [2+2] photocycloaddition, aryl bis-enone substrates bound to chiral oxazolidinone auxiliaries have been successfully converted into enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov This reaction, mediated by Eosin Y and promoted by LiBr under visible light, proceeds via a syn-closure pathway to yield cis-anti diastereoisomers as the major products. mdpi.comnih.gov The chiral auxiliary effectively controls the stereochemical course of the cycloaddition, and its subsequent removal provides access to the optically active bicyclic core. mdpi.com

Another notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary. In the synthesis of a functionalized 2-oxathis compound derivative, a key step involved the Lewis acid-catalyzed [2+2] cycloaddition of N-propiolated Oppolzer's camphorsultam with dimethylketene (B1620107) bis(trimethylsilyl) acetal. researchgate.net This was followed by a stereoselective 1,4-hydride addition/protonation to furnish intermediary cyclobutane derivatives in enantioenriched form, which were then elaborated to the target bicyclic lactone. researchgate.net

The table below summarizes the use of specific chiral auxiliaries in the synthesis of bicyclo[3.2.0]heptane derivatives.

Chiral AuxiliaryReaction TypeKey FeaturesResult
Chiral OxazolidinonesOrganophotoredox-catalyzed [2+2] photocycloadditionEosin Y mediator, LiBr promoter, visible light irradiation. mdpi.comnih.govEnantioenriched, highly substituted bicyclo[3.2.0]heptanes; cis-anti diastereomers are major products. mdpi.com
Oppolzer's CamphorsultamLewis acid-catalyzed [2+2] cycloadditionFollowed by stereoselective 1,4-hydride addition/protonation. researchgate.netEnantioenriched functionalized 2-oxathis compound derivative. researchgate.net

Control of Diastereoselectivity in Photocycloadditions

Intramolecular [2+2] photocycloaddition is a cornerstone in the synthesis of the bicyclo[3.2.0]heptane skeleton. rsc.orgacs.org The control of diastereoselectivity in these reactions is paramount for accessing specific stereoisomers. Research has shown that high levels of diastereoselectivity can be achieved, often favoring the formation of cis-fused bicyclic derivatives. nih.gov

In the synthesis of 3-azabicyclo[3.2.0]heptanes, intramolecular [2+2] photocycloadditions of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, have proven to be highly diastereoselective. nih.gov The facial selectivity in these reactions is dependent on the substitution pattern at the vinyl double bond. For compounds with a single substituent at the outer carbon of the C-2 vinyl group, good diastereomeric excesses are observed. Remarkably, when two substituents are present at this position, only a single diastereomer is formed. nih.gov

Similarly, the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines in acidified acetone (B3395972) solutions produces 3-azabicyclo[3.2.0]heptane derivatives with very high diastereoselectivity for the exo-aryl isomers. The level of diastereoselection was found to be influenced by the substituent on the phenyl ring, with the p-nitrophenyl substituted diallylamine (B93489) exhibiting essentially complete diastereoselection.

The diastereoselectivity of these photocycloaddition reactions is summarized in the table below.

SubstrateReaction ConditionsDiastereoselectivity
Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazinesIntramolecular [2+2] photocycloadditionHigh, leads to cis-fused derivatives. Good de for monosubstituted vinyls, single diastereomer for disubstituted vinyls. nih.gov
trans-N-cinnamyl-N-allylaminesIntramolecular [2+2] photocycloaddition in acidified acetoneHigh for exo-aryl isomers. Complete diastereoselection for p-nitrophenyl derivative.

Intermolecular [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have also been studied, though they tend to provide moderate diastereoselectivity, yielding a mixture of exo and endo adducts. researchgate.net In contrast, intramolecular versions of this reaction have been shown to proceed with higher diastereoselectivity, affording a single, stereochemically pure product. researchgate.net

Enantioselective Approaches and Resolutions

Beyond the use of chiral auxiliaries, direct enantioselective synthesis and the resolution of racemic mixtures are crucial strategies for obtaining enantiomerically pure this compound derivatives.

Enantioselective Synthesis

Catalytic enantioselective methods offer an efficient route to chiral bicyclic compounds. For instance, a chiral copper(II) salt with a chiral bis-pyridine ligand has been shown to be effective in promoting the [2+2] cycloaddition reaction of 2-methoxycarbonyl-2-cyclopenten-1-one with thioacetylene derivatives, furnishing the corresponding bicyclic compound in good yield and enantioselectivity. researchgate.net Another approach involves starting from enantiomerically pure precursors. For example, enantiopure 3-azabicyclo[3.2.0]heptanes have been synthesized from optically active starting materials via [2+2] photocyclization. taltech.ee

Resolution of Racemates

Resolution provides a means to separate enantiomers from a racemic mixture. Several methods have been successfully employed for bicyclo[3.2.0]heptane derivatives.

Enzymatic Kinetic Resolution : Immobilized lipase (B570770) B from Candida antarctica has been used for the kinetic resolution of enantiomers of 3-aza- and 3-oxabicyclo[3.2.0]heptanes with high selectivity. taltech.ee A one-pot, three-enzyme sequence has been developed for the kinetic resolution of a racemic acetoxy ester to yield (1R,5S,6R)-endo-alcohol, a precursor to chiral bicyclo[3.2.0]heptane derivatives. nih.gov

Chemical Resolution : The resolution of racemic bicyclo[3.2.0]hept-3-en-6-ones can be achieved by conversion into a diastereoisomeric pair using a resolving agent such as (-)-(1S,4R)-camphanic acid chloride. researchgate.net The resulting diastereomers can then be separated by chromatography and hydrolyzed to yield the pure enantiomers. researchgate.net In another example, the racemic bicyclic β-amino alcohol, a precursor to 7-aminobicyclo[3.2.0]hept-2-en-6-ol, was resolved using L-aspartic acid to access the (–)-enantiomer in high enantiomeric excess. arkat-usa.org

Biocatalytic Reduction : Yeast-mediated reduction of (±)-bicyclo[3.2.0]hept-2-en-6-one has been utilized to obtain enantiomerically enriched bromohydrins, which are valuable chiral building blocks. colab.ws

The following table outlines various enantioselective and resolution strategies.

MethodApproachExampleOutcome
Enantioselective SynthesisChiral CatalysisChiral copper(II)/bis-pyridine catalyzed [2+2] cycloaddition. researchgate.netGood yield and enantioselectivity. researchgate.net
Enantioselective SynthesisChiral Starting Material[2+2] photocyclization of optically active precursors. taltech.eeEnantiomerically pure 3-azabicyclo[3.2.0]heptanes. taltech.ee
ResolutionEnzymatic Kinetic ResolutionImmobilized lipase B from Candida antarctica. taltech.eeSeparation of 3-aza- and 3-oxabicyclo[3.2.0]heptane enantiomers. taltech.ee
ResolutionChemical Resolution(-)-(1S,4R)-camphanic acid chloride as resolving agent. researchgate.netSeparation of bicyclo[3.2.0]hept-3-en-6-one enantiomers. researchgate.net
ResolutionChemical ResolutionL-aspartic acid as resolving agent. arkat-usa.orgAccess to (-)-7-aminobicyclo[3.2.0]hept-2-en-6-ol with 98% ee. arkat-usa.org
ResolutionBiocatalytic ReductionYeast reduction of (±)-bicyclo[3.2.0]hept-2-en-6-one. colab.wsEnantiomerically enriched bromohydrins. colab.ws

Reactivity and Mechanistic Investigations of Bicyclo 3.2.0 Heptan 3 One and Its Structural Analogues

Transformations Involving the Carbonyl Group

The carbonyl group at the C-3 position of the bicyclo[3.2.0]heptane framework is a key site for a variety of chemical transformations. Its reactivity allows for the introduction of new functional groups and the expansion or modification of the bicyclic skeleton.

The Baeyer-Villiger oxidation is a significant reaction for bicyclic ketones, converting them into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. thieme-connect.deresearchgate.net The regioselectivity of this oxidation in bicyclo[3.2.0]heptan-3-one and its analogues is determined by the migratory aptitude of the carbon atoms alpha to the carbonyl. Generally, the more substituted carbon atom preferentially migrates. thieme-connect.dearkat-usa.org

In the case of this compound, the two adjacent carbons are the C-2 methylene (B1212753) group and the C-4 methylene group. However, studies on the structural analogue, bicyclo[3.2.0]heptan-6-one, provide significant insight into the regioselectivity of this fused ring system. Density functional theory (DFT) studies on the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide have shown that the migration of the more substituted bridgehead carbon (C-5) is both kinetically and thermodynamically favored, leading to the formation of the "normal" lactone product. researchgate.net This contrasts with the migration of the methylene carbon (C-7), which would yield the "abnormal" lactone.

Enzyme-catalyzed Baeyer-Villiger oxidations have also been explored, offering high levels of regio- and enantioselectivity. rsc.orgwhiterose.ac.uk For instance, Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the desymmetrization of substituted cyclobutanones. thieme-connect.de The use of enzymes like cyclohexanone (B45756) monooxygenase (CHMO) can lead to the formation of corresponding lactones with good yields and high enantioselectivity. thieme-connect.de In some studies with substituted bicyclo[3.2.0]heptanones, enzymes from Acinetobacter sp. and Pseudomonas sp. have been shown to produce lactones of very high optical purity. rsc.org

Interestingly, certain chemocatalytic systems can favor the formation of the "abnormal" lactone. For example, a zirconium-salen complex has been shown to catalyze the Baeyer-Villiger oxidation of racemic bicyclic cyclobutanones, where the enantiomer giving an abnormal lactone reacted faster than the one giving the normal lactone. pnas.org

Table 1: Regioselectivity in Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptanone Analogues
SubstrateReagent/CatalystMajor ProductSelectivity Notes
Bicyclo[3.2.0]heptan-6-oneHydrogen PeroxideNormal Lactone (Oxygen insertion between C-5 and C-6)Kinetically and thermodynamically favored based on DFT studies. researchgate.net
Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-onem-CPBANormal LactoneFollows the conventional path where the more substituted carbon migrates. arkat-usa.org
Racemic Bicyclo[3.2.0]heptan-6-oneZr(salen) complex / Urea-Hydrogen PeroxideAbnormal Lactone favoredKinetic resolution where one enantiomer preferentially forms the abnormal lactone. pnas.org
Substituted Bicyclo[3.2.0]heptanonesAcinetobacter sp. or Pseudomonas sp.Chiral LactonesHigh optical purity achieved through enzymatic oxidation. rsc.org

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents. Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) typically add to the carbonyl group, forming a tertiary alcohol after acidic workup. Due to the reactivity of the resulting ketone intermediate, it is common for two equivalents of the organometallic reagent to add, particularly with more reactive starting materials like acid chlorides or anhydrides derived from the bicyclic system. youtube.com

To achieve a single addition and form a ketone from a more reactive acyl derivative, less reactive organometallic reagents like lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are employed. youtube.com These reagents will react with an acid chloride derivative but not with the resulting ketone product, allowing for its isolation. youtube.com

The carbonyl group is also a versatile handle for various functional group interconversions. Standard hydride reagents can be used to reduce the ketone. thieme-connect.de For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce this compound to the corresponding secondary alcohol, bicyclo[3.2.0]heptan-3-ol. thieme-connect.de This alcohol can then be converted into other functional groups, such as halides or sulfonate esters, which are excellent leaving groups for subsequent substitution reactions. vanderbilt.edu Furthermore, the bicyclo[3.2.0]heptane framework containing a lactone, derived from Baeyer-Villiger oxidation, can undergo controlled reduction with reagents like diisobutylaluminum hydride (DIBAL-H) to yield a lactol, which can then be oxidized to a carbaldehyde, demonstrating a useful synthetic sequence. evitachem.com

Table 2: Functional Group Interconversions at the Carbonyl Position
Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
KetoneGrignard Reagent (R-MgX) then H₃O⁺Tertiary AlcoholNucleophilic Addition
KetoneSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholReduction thieme-connect.de
LactoneDiisobutylaluminum Hydride (DIBAL-H)Lactol / AldehydeReduction/Oxidation evitachem.com
Epoxy-ketone AcetalOrganometallic Reagents (e.g., R-Li, R-MgX)Hydroxy-etherEpoxide Ring Opening rsc.org

Cyclobutane (B1203170) Ring Reactivity and Rearrangements

The fused cyclobutane ring in the bicyclo[3.2.0]heptane skeleton is characterized by significant ring strain, which dictates much of its unique reactivity, including ring-opening reactions, C-C bond cleavages, and skeletal rearrangements.

The four-membered cyclobutane ring of bicyclo[3.2.0]heptane systems can be opened under thermal or photochemical conditions, often in a formal retro-[2+2] cycloaddition reaction. nih.gov The synthesis of the bicyclo[3.2.0]heptane core itself is frequently accomplished via an intramolecular [2+2] photocycloaddition, highlighting the reversible nature of this process. arkat-usa.orgmdpi.com

Photochemical activation can induce a retro [2+2] cycloaddition, cleaving the cyclobutane ring to generate a bis-enone or a related unsaturated structure. nih.gov This process is reversible, and subsequent irradiation, often with visible light, can regenerate the initial bicyclic structure. nih.gov

Thermal activation can also lead to ring opening. Theoretical studies on the thermal isomerization of the analogue bicyclo[3.2.0]hept-6-ene have shown that it can proceed through a conrotatory ring-opening pathway to form (E,Z)-1,3-cycloheptadiene. nih.gov This process has a calculated activation barrier of 35 kcal/mol. The subsequent isomerization of the transient and strained (E,Z)-cycloheptadiene to the more stable (Z,Z)-1,3-cycloheptadiene is a low-barrier process. nih.gov This demonstrates that the thermal cleavage of the cyclobutane ring leads to the formation of a seven-membered ring system.

Table 3: Ring Opening Reactions of Bicyclo[3.2.0]heptane Derivatives
SubstrateConditionsProduct(s)Reaction Type
Polymer-bound Bicyclo[3.2.0]heptanePulsed Ultrasound (Mechanochemical)Bis-enoneRetro [2+2] Cycloaddition nih.gov
Bis-enone (derived from ring opening)Visible Light (Photochemical)Bicyclo[3.2.0]heptane[2+2] Cycloaddition nih.gov
Bicyclo[3.2.0]hept-6-eneThermal (Thermolysis)(E,Z)-1,3-cycloheptadieneConrotatory Ring Opening nih.gov

The inherent strain of the cyclobutane ring can be harnessed as a driving force for selective carbon-carbon bond cleavage, providing access to diverse molecular architectures. This strategy is particularly effective when the cleavage is part of a catalytic cycle.

A notable example is the synthesis of functionalized bicyclo[3.2.0]heptane lactones from highly strained bicyclo[1.1.1]pentane carboxylic acids. rsc.orgresearchgate.netnih.gov This transformation is achieved through a palladium-catalyzed cascade reaction that involves C(sp³)–H activation followed by a strain-release C–C bond cleavage. researchgate.netnih.gov The plausible mechanism begins with a carboxylic acid-directed β-C–H palladation of the bicyclo[1.1.1]pentane substrate. researchgate.net This is followed by oxidative addition (if an aryl halide is present) and reductive elimination. The crucial step is the subsequent strain-release C–C bond cleavage of the central bond in the bicyclo[1.1.1]pentane system, which generates a palladium species that then undergoes lactonization to form the final bicyclo[3.2.0]heptane lactone product. researchgate.net This methodology demonstrates how the cleavage of one strained ring system can be used to construct another, slightly less strained, and more functionalized bicyclic framework. escholarship.org

The bicyclo[3.2.0]heptane skeleton is prone to various skeletal rearrangements and isomerizations, often catalyzed by acid or transition metals, which lead to different bicyclic or monocyclic structures.

One such transformation is the thermal isomerization of tricyclo[4.1.0.0²,⁷]heptane, which rearranges at temperatures between 300-320 °C to yield bicyclo[3.2.0]hept-6-ene. thieme-connect.de This reaction is believed to proceed through a symmetry-allowed ring opening to a cycloheptadiene intermediate, which then undergoes an electrocyclization to form the bicyclo[3.2.0]heptene product. thieme-connect.de

Gold(I) and silver(I) catalysts have been shown to induce an unexpected skeletal rearrangement in the cycloaddition of certain enynes that form bicyclo[3.2.0]hept-6-ene derivatives. acs.org This process involves a scrambling of the C6 and C7 olefinic carbons. Mechanistic studies suggest this rearrangement is initiated by the protonation of the bicyclo[3.2.0]hept-7-ene product, generating a bicyclo[3.2.0]heptyl cation. This cation then undergoes reversible alkyl migrations, possibly involving bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic intermediates, before eliminating a proton to yield the rearranged product. acs.org Additionally, bicyclic structures derived from bicyclo[3.2.0]heptanes have been observed to undergo acid-catalyzed pinacol-type rearrangements with complete regioselectivity. researchgate.net

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
Bicyclo[3.2.0]heptan-6-one
Bicyclo[3.2.0]hept-6-ene
Bicyclo[3.2.0]heptan-3-ol
Bicyclo[1.1.1]pentane carboxylic acid
(E,Z)-1,3-cycloheptadiene
(Z,Z)-1,3-cycloheptadiene
Tricyclo[4.1.0.0²,⁷]heptane
Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one
Sodium borohydride
Lithium aluminum hydride
Diisobutylaluminum hydride (DIBAL-H)
Lithium dialkylcuprates (Gilman reagents)

Olefinic and Bridging Carbon Reactivity (for unsaturated derivatives)

The reactivity of unsaturated derivatives of this compound, particularly at the olefinic carbons, is a key area of investigation for the synthesis of functionalized bicyclic systems. Studies have focused on understanding the stereochemical outcomes of addition reactions, which are influenced by the strained bicyclic framework.

Hydrogenation Studies

The catalytic hydrogenation of unsaturated bicyclo[3.2.0]heptenone systems is a fundamental transformation to produce the corresponding saturated bicyclo[3.2.0]heptanones. The stereoselectivity of this reaction is of significant interest, as the approach of hydrogen to the double bond can be directed by the geometry of the bicyclic system.

Research on related 7-alkylbicyclo[3.2.0]hept-2-en-6-ones has shown that hydrogenation over Adams catalyst (PtO₂) in ethyl acetate (B1210297) proceeds with the uptake of one molar equivalent of hydrogen. A key finding from these studies is that the ratio of epimers at the 7-position remains unchanged during the hydrogenation of the double bond, indicating that the reaction is highly stereoselective and does not affect existing stereocenters adjacent to the olefin. rsc.org While specific data for bicyclo[3.2.0]hept-3-en-3-one derivatives are not extensively detailed in the literature reviewed, the principles of sterically hindered approach would be expected to govern the stereochemical outcome. For instance, in the synthesis of a furan-substituted cyclobutanol (B46151) segment, stereoselective hydrogenation of a related bicyclo[3.2.0]heptenone derivative was achieved using Crabtree's catalyst under a high-pressure hydrogen atmosphere, highlighting the importance of catalyst choice in achieving high stereocontrol. jst.go.jp

Further studies on other bicyclic systems have also demonstrated that the facial selectivity of hydrogenation is often controlled by the steric hindrance of the ring system, leading to the delivery of hydrogen from the less hindered face.

Electrophilic and Nucleophilic Additions

The carbon-carbon double bond in unsaturated this compound derivatives is susceptible to electrophilic attack. The stereochemical course of these additions is dictated by the preferential formation of intermediates on the less sterically hindered exo-face of the bicyclic system.

A prominent example is the electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl derivative. rsc.org These reactions, conducted in a variety of solvents, yield the corresponding 2-exo-bromo-3-endo-substituted bicycloheptanones with high stereospecificity. This outcome is attributed to the formation of an intermediate bromonium ion on the exo-face of the cyclopentene (B43876) ring, which is then attacked by a nucleophile from the endo-face. rsc.org

The nature of the solvent can influence the final product. For instance, bromination in methanol (B129727) leads to the incorporation of a methoxy (B1213986) group at the 3-position, while bromination in acetic acid results in an acetoxy-substituted product. The high yields and stereoselectivity of these reactions make them synthetically useful.

Detailed findings from the bromination of bicyclo[3.2.0]hept-2-en-6-one derivatives are summarized in the table below.

SubstrateSolventReagentProductYield (%)
Bicyclo[3.2.0]hept-2-en-6-oneMethanolBromine2-exo-Bromo-3-endo-methoxybicyclo[3.2.0]heptan-6-one90
Bicyclo[3.2.0]hept-2-en-6-oneAcetic AcidBromine3-endo-Acetoxy-2-exo-bromobicyclo[3.2.0]heptan-6-one85
Bicyclo[3.2.0]hept-2-en-6-oneCarbon TetrachlorideBromine2-exo,3-endo-Dibromobicyclo[3.2.0]heptan-6-one95
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-oneMethanolBromine2-exo-Bromo-3-endo-methoxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one88
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-oneCarbon TetrachlorideBromine2-exo,3-endo-Dibromo-7,7-dimethylbicyclo[3.2.0]heptan-6-one92

Regarding nucleophilic additions to the olefinic carbons, detailed studies on unsaturated derivatives of this compound are less common in the reviewed literature. However, the reactivity of related tricyclic systems, such as tricyclo[3.2.0.0]heptan-2-ones, with nucleophiles like azide, fluoride, or iodide ions has been shown to proceed via a regiospecific homo-conjugate addition. rsc.org This suggests that activated bicyclo[3.2.0]heptane systems can undergo nucleophilic attack at the bridging carbons under certain conditions.

Stereochemical Research Aspects in Bicyclo 3.2.0 Heptan 3 One Chemistry

Absolute Configuration Determination Methodologies (e.g., X-ray analysis)

The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereochemical research. For derivatives of bicyclo[3.2.0]heptan-3-one, single-crystal X-ray diffraction analysis stands as a definitive method. This technique provides precise information about the spatial arrangement of atoms in a crystalline solid, allowing for the unequivocal assignment of stereocenters.

In a study on the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, researchers successfully determined the absolute configuration of a product, (1S,5R,6R,7S)-9a, through single-crystal X-ray diffraction. mdpi.com White crystals suitable for this analysis were obtained by crystallizing the pure compound from a hexane/diethyl ether mixture. mdpi.com This direct structural evidence was crucial for validating the stereochemical outcome of their synthetic method.

Beyond X-ray crystallography, other chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are also employed to determine the absolute configuration of bicyclic β-lactams, a class of compounds that can be related to the bicyclo[3.2.0]heptane system. researchgate.net While ECD has proven effective, VCD spectroscopy, in conjunction with quantum chemical calculations, can provide definitive assignments where other methods might be inconclusive. researchgate.net For instance, in the case of a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one epoxide, VCD analysis was successful in assigning the absolute configuration with confidence, whereas ECD and nuclear Overhauser effect (NOE) data were insufficient. researchgate.net

The resolution of racemic mixtures is another critical aspect. The classical method of forming chiral salts with a resolving agent, such as (-)-2,3-di-p-toluoyl-L-tartaric acid, has been used to separate enantiomers of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. clockss.org The absolute configuration of the resulting enantiomerically pure compound was then confirmed by X-ray crystallographic analysis of its hydrochloride salt. clockss.org

CompoundMethod of DeterminationAbsolute Configuration
(1S,5R,6R,7S)-9aSingle-crystal X-ray diffraction(1S,5R,6R,7S)
(+)-exo-2b x HClSingle-crystal X-ray diffractionC1(S), C5(R), C6(S)
Substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one epoxideVibrational Circular Dichroism (VCD) SpectroscopyDetermined with confidence

Diastereomeric and Enantiomeric Control in Synthetic Transformations

Achieving control over the formation of specific diastereomers and enantiomers is a primary goal in modern organic synthesis. The synthesis of bicyclo[3.2.0]heptane derivatives has seen significant advances in this area, largely through the use of chiral auxiliaries, catalysts, and cascade reactions.

An enantioselective approach to bicyclo[3.2.0]heptanes has been developed using an organophotoredox-catalyzed radical anion [2+2] photocycloaddition. nih.gov By employing chiral oxazolidinones as auxiliaries attached to bis-enone substrates, researchers were able to synthesize enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov This method demonstrates the power of combining chiral auxiliaries with photoredox catalysis to dictate the stereochemical outcome of a reaction. mdpi.comnih.gov

Multicomponent cascade reactions offer an efficient route to complex molecules with high stereoselectivity. A three-component triple cascade reaction has been developed to afford [3.2.0]heterobicycles with high diastereoselectivity. acs.org The diastereoselectivity of this reaction was found to be dependent on the specific reactants used. acs.org Furthermore, the resulting enantiomers of the major diastereomer could be separated through enzymatic kinetic resolution using immobilized Candida antarctica Lipase (B570770) B (CALB), achieving high selectivity. acs.orgresearchgate.net

The diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives has been achieved through intramolecular [2+2] photocycloadditions. clockss.org The level of diastereoselection was found to be influenced by the substituent on the aromatic ring, with a p-nitrophenyl substituted diallylamine (B93489) showing essentially complete diastereoselection. clockss.org

Reaction TypeMethod of ControlOutcome
Organophotoredox-catalyzed [2+2] photocycloadditionChiral oxazolidinone auxiliariesEnantioenriched bicyclo[3.2.0]heptanes
Three-component triple cascade reactionReactant-dependentHigh diastereoselectivity in [3.2.0]heterobicycles
Intramolecular [2+2] photocycloadditionSubstituent effectsHigh diastereoselectivity for exo-cycloadduct

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape, or conformation, of the bicyclo[3.2.0]heptane ring system plays a crucial role in determining its reactivity and the stereochemical course of its reactions. The fused nature of the cyclobutane (B1203170) and cyclopentane (B165970) rings restricts the conformational freedom of the molecule, leading to preferred geometries.

Studies combining nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular mechanics calculations have shown that the bicyclo[3.2.0]heptane system generally prefers an endo-envelope conformation over an exo-twist conformation. stir.ac.uk This preferred conformation has been used to explain the observed regioselectivity in addition reactions. stir.ac.uk Assuming an antiperiplanar arrangement of the reacting species, the endo-envelope conformer dictates the approach of incoming reagents, thus influencing where new bonds are formed. stir.ac.uk

The bicyclo[3.2.0]heptane core has been described as favoring a boat-like conformation, a property that is largely unaffected by various substitution patterns. nih.gov This inherent conformational preference makes the bicyclo[3.2.0]heptane skeleton a useful scaffold for the design of conformationally locked molecules, where the spatial orientation of functional groups is fixed. nih.gov

In some derivatives, such as endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one, 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one, and bicyclo[3.2.0]heptane-2,6-dione, the five-membered ring has been found to adopt a twist conformation. researchgate.net The unusually large rotatory strength observed in the n→π* transition of (+)-(1S,5S)-bicyclo[3.2.0]heptan-3-one has been attributed primarily to the twist of the cyclopentanone (B42830) unit. rsc.org

The mechanical activation of a bicyclo[3.2.0]heptane mechanophore, leading to a retro [2+2] cycloaddition to form a bis-enone, highlights how external forces can influence the conformation and reactivity of this ring system. nih.gov This process is photochemically reversible, suggesting a platform where stress-induced conformational changes and bond cleavage could potentially be reversed by light. nih.gov

DerivativePreferred ConformationInfluence on Reactivity/Properties
General Bicyclo[3.2.0]heptane systemendo-envelopeDictates regioselectivity in addition reactions
Substituted Bicyclo[3.2.0]heptane coreBoat-likeAllows for conformational locking of pharmacophores
Specific Bicyclo[3.2.0]heptan-one derivativesTwist conformation of the five-membered ringAffects chiroptical properties

Regioselectivity and Stereospecificity of Cyclization Reactions

The formation of the bicyclo[3.2.0]heptane skeleton often proceeds through cyclization reactions, with [2+2] cycloadditions being a prominent method. The regioselectivity (the orientation of the cycloaddition) and stereospecificity (the stereochemical outcome relative to the starting material) of these reactions are of paramount importance.

As mentioned previously, the preferred conformation of the bicyclo[3.2.0]heptane system can explain the observed regioselectivity in certain reactions. stir.ac.uk For example, exo-bromonium ions and epoxides derived from the bicyclo[3.2.0]heptene system exhibit higher selectivity than their endo counterparts, a phenomenon attributed to conformational and steric factors. stir.ac.uk

In the context of photochemical [2+2] cycloadditions, the reaction of 4-hydroxycyclopent-2-enone derivatives with various alkenes yields bicyclo[3.2.0]heptanes as a mixture of exo and endo adducts. researchgate.net Interestingly, the proportions of these diastereomers varied little with changes in the steric bulk of the reactants or the reaction conditions in intermolecular reactions. researchgate.net However, an intramolecular version of this reaction led to a single, stereochemically pure product. researchgate.net

The stereoselective synthesis of bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives proceeds through a syn-closure pathway. mdpi.comnih.gov This pathway favors the formation of cis-anti products, as confirmed by NMR and X-ray analysis. mdpi.com

A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids has been achieved through a palladium-catalyzed C-H activation and C-C cleavage cascade. rsc.org By selecting different ligands, either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones can be synthesized, demonstrating a high degree of control over the stereochemical outcome of the cyclization. rsc.org

Cyclization ReactionKey FactorObserved Selectivity
Addition to Bicyclo[3.2.0]heptene systemConformation and steric factorsHigher selectivity for exo-derivatives
Intermolecular Photochemical [2+2] CycloadditionReactant structure/conditionsLittle variation in exo/endo ratio
Intramolecular Photochemical [2+2] CycloadditionCovalent tetherSingle stereochemically pure product
Anion Radical [2+2] Photocycloadditionsyn-closure pathwayFavors cis-anti products
Pd-catalyzed C-H activation/C-C cleavage cascadeLigand choiceControl over formation of all-syn products

Computational and Theoretical Investigations of Bicyclo 3.2.0 Heptan 3 One

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

While Density Functional Theory (DFT) is a widely used method for modeling reaction mechanisms, specific studies focusing on the reactions of Bicyclo[3.2.0]heptan-3-one are not extensively detailed in the surveyed literature. However, DFT has been successfully applied to understand the reactivity of closely related isomers, providing a framework for how such analyses would be approached.

For example, a DFT study on the Baeyer-Villiger reaction of Bicyclo[3.2.0]heptan-6-one with hydrogen peroxide was conducted to understand its regioselectivity. This study analyzed the Gibbs free energies of activation for the two possible migration pathways, correctly predicting the kinetically and thermodynamically favored lactone product, which aligned with experimental results. The calculations identified the transition states (TSs) for each pathway and analyzed their geometries, such as the bond lengths of the forming O-C bonds.

Additionally, DFT calculations have been employed to elucidate the mechanism and stereoselectivity of organophotoredox-catalyzed [2+2] photocycloaddition reactions that form the Bicyclo[3.2.0]heptane skeleton. mdpi.com These studies computed the Gibbs free energy profiles for the formation of various intermediates and transition states, providing a plausible reaction mechanism consistent with experimental data. mdpi.com Such computational approaches are invaluable for rationalizing stereochemical outcomes and guiding the development of new synthetic methods. mdpi.com

Electronic Structure and Stability Analysis

The electronic structure of this compound is crucial to understanding its chemical behavior and spectroscopic properties. Computational models have been particularly insightful in explaining the unique chiroptical properties of its enantiomers.

A key investigation focused on the unusually large rotatory strength observed for the n→π* transition of (+)-(1S,5S)-Bicyclo[3.2.0]heptan-3-one. rsc.orgrsc.org Using a Complete Neglect of Differential Overlap/Spectroscopic (CNDO/S) molecular orbital model, researchers determined that this property arises primarily from the twisted conformation of the cyclopentanone (B42830) portion of the bicyclic system. rsc.orgrsc.org This twist in the chromophore, induced by the fused four-membered ring, is the main contributor to the significant circular dichroism signal.

Regarding conformational stability, theoretical investigations and molecular mechanics calculations on the parent Bicyclo[3.2.0]heptane core have shown that the molecule intrinsically favors a boat-like conformation. actachemscand.org This conformational preference is a robust feature of the bicyclic framework and remains largely stable even with the introduction of various substitution patterns. This inherent rigidity, where functional groups are locked into specific pseudo-equatorial or pseudo-axial positions, is a key aspect of its molecular architecture.

Table 1: Summary of Theoretical Findings on Molecular Structure and Stability

Feature Computational Finding Significance
Conformation The Bicyclo[3.2.0]heptane core favors a boat-like conformation. actachemscand.org Establishes the foundational geometry and rigidity of the molecule.
Electronic Origin of Rotatory Strength The twist in the cyclopentanone ring is the primary source of the large rotatory strength. rsc.orgrsc.org Explains the molecule's strong chiroptical response.
Structural Rigidity The preferred conformation is largely unaffected by different substitution patterns. Allows the bicyclic core to be used as a rigid scaffold in molecular design.

Prediction of Spectroscopic Parameters (as a computational tool)

Computational methods are a powerful tool for predicting spectroscopic parameters, which can aid in structure elucidation and the interpretation of experimental data. For this compound, theoretical calculations have been successfully used to predict and explain its chiroptical spectra.

The enantiomerically pure (+)-(1S,5S)-Bicyclo[3.2.0]heptan-3-one was prepared and characterized, and its circular dichroism (c.d.) spectra and rotational strength were determined experimentally. rsc.org As noted previously, computational analysis using a CNDO/S molecular orbital model was able to account for the unusually large magnitude of this rotational strength, linking it directly to the molecule's electronic structure and conformation. rsc.orgrsc.org This represents a successful application of computational chemistry to predict and rationalize complex spectroscopic phenomena.

While specific DFT-calculated NMR data tables for this compound are not detailed in the available search results, DFT is a standard and highly accurate method for predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The typical workflow involves:

Performing a conformational search to identify low-energy structures.

Optimizing the geometry of each conformer.

Calculating NMR shielding tensors for each conformer using a suitable functional and basis set (e.g., WP04/6-311++G(2d,p)). github.io

Averaging the results based on the Boltzmann population of each conformer to yield a final predicted spectrum. github.io

This approach allows for the comparison of theoretical spectra with experimental data to confirm or assign the structure and stereochemistry of a molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide insights into conformational dynamics, solvent effects, and the behavior of molecules in larger systems.

Based on the surveyed literature, specific studies employing molecular dynamics simulations focused solely on this compound have not been prominently reported. While MD simulations have been used to investigate related bicyclic systems and reaction dynamics, dedicated studies on the conformational dynamics or interactions of this specific ketone appear to be an area for future investigation. researchgate.net

Advanced Spectroscopic and Analytical Research Methodologies Applied to Bicyclo 3.2.0 Heptan 3 One Derivatives

Application of Advanced NMR Techniques for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of bicyclo[3.2.0]heptan-3-one derivatives. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, the complexity of these fused-ring systems often leads to spectral overlap, requiring more advanced techniques for complete assignment and conformational analysis. researchgate.netipb.pt

Two-dimensional (2D) NMR experiments are routinely employed to decipher the intricate spin systems within these molecules. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and tracing the carbon skeleton. scispace.com For instance, in derivatives of bicyclo[3.2.0]heptan-6-one, COSY spectra are crucial for assigning the relative configuration of substituents by analyzing coupling constants. researchgate.net

Heteronuclear correlation techniques are vital for assigning carbon resonances and establishing longer-range connectivity. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two or three bonds. researchgate.net These experiments are instrumental in piecing together the molecular framework, especially in highly substituted or rearranged bicyclo[3.2.0]heptane structures.

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close spatial proximity, which is essential for determining stereochemistry. diva-portal.orgsemanticscholar.org NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), allow for the definitive assignment of endo/exo and syn/anti configurations of substituents on the bicyclic frame. scispace.comacs.org For example, NOE studies have been used to support the stereochemical assignments of angular polyquinanes derived from 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones. acs.org The analysis of vicinal coupling constants extracted from high-resolution ¹H NMR spectra also provides valuable information about the dihedral angles between protons, which helps to define the conformation of the five- and four-membered rings. researchgate.net These rings are often found in twist or envelope conformations. stir.ac.ukresearchgate.net

Table 1: Application of 2D NMR Techniques in Structural Elucidation of Bicyclo[3.2.0]heptane Derivatives.
NMR TechniqueInformation ObtainedApplication ExampleReference
COSY (Correlation Spectroscopy)Identifies 1H-1H spin coupling networks (vicinal and geminal protons).Establishing proton connectivity in the bicyclic skeleton of a recyclized 8,10-dibromocamphor derivative. scispace.com
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly attached 1H and 13C nuclei.Assignment of protonated carbons in newly synthesized spiroindole dammaranes. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between 1H and 13C nuclei over 2-3 bonds, revealing the carbon framework.Determining the full structure of complex polycyclic compounds derived from bicyclo[3.2.0]heptane precursors. scispace.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects through-space proximity of protons, crucial for stereochemical and conformational analysis.Assigning the stereochemistry of angular polyquinanes and confirming the endo configuration of benzoate (B1203000) derivatives. acs.orgarkat-usa.org

X-ray Crystallography for Unambiguous Stereochemical Assignments

While NMR techniques are powerful for structural analysis in solution, X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of this compound derivatives in the solid state. This technique is particularly crucial when new synthetic methodologies produce complex stereoisomers or when the stereochemical outcome is uncertain. stir.ac.uk

Single-crystal X-ray diffraction analysis yields a precise three-dimensional model of the molecule, detailing bond lengths, bond angles, and torsional angles. This information allows for the unambiguous assignment of the configuration at every stereocenter. For instance, the absolute configuration of an enantioenriched bicyclo[3.2.0]heptane, synthesized via an organophotoredox-catalyzed [2+2] photocycloaddition, was unequivocally determined to be (1S,5R,6R,7S) through XRD analysis of a suitable crystal. mdpi.com Similarly, X-ray analysis was used to confirm the endo-configuration of a bicyclo[3.2.0]hept-6-en-3-yl benzoate derivative, showing the benzoate group oriented towards the double bond. arkat-usa.org

This technique has been applied to a wide range of derivatives, including those synthesized through multicomponent cascade reactions, where it was used to determine both the relative and absolute configurations of the resulting diastereomers. taltech.ee The solid-state structures also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence crystal packing. nih.gov

Table 2: Selected Bicyclo[3.2.0]heptane Derivatives Characterized by X-ray Crystallography.
Derivative TypeKey Structural Feature DeterminedSignificanceReference
Product of Organophotoredox [2+2] CycloadditionAbsolute configuration of (1S,5R,6R,7S)-9a.Confirmed the stereochemical outcome of a novel synthetic method. mdpi.com
endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoateConfirmed the endo configuration of the benzoate group.Validated the selectivity of the reduction of the precursor ketone. arkat-usa.org
Heterobicyclo[3.2.0]heptane from MCRRelative and absolute configurations of diastereomers (e.g., 2-exo-6-endo-7-exo).Elucidated the stereoselectivity of a multicomponent cascade reaction. taltech.ee
4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acidsConformationally locked boat-like structure of the bicyclic core.Demonstrated the utility of the scaffold for fixing pharmacophore orientation. nih.gov

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC/GC)

Many synthetic routes to this compound derivatives produce chiral molecules, often as racemic or diastereomeric mixtures. The separation and quantification of these stereoisomers are essential for asymmetric synthesis and catalysis research. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the predominant technique for determining enantiomeric excess (ee) and diastereomeric ratio (dr). uma.es

Chiral stationary phases (CSPs) are used to selectively interact with enantiomers, leading to different retention times and allowing for their separation. For example, the enantiomeric excess of heterobicyclic compounds synthesized via multicomponent reactions has been determined by chiral HPLC. taltech.ee Similarly, chiral GC has been employed to analyze the products of enzymatic resolutions. For instance, the analysis of dimethylbicyclo[3.2.0]heptan-6-one derivatives after biotransformation was performed by chiral GC, often after converting alcohol products to more volatile acetate (B1210297) derivatives. kent.ac.ukarkat-usa.org

The choice of the chiral column and mobile phase is critical for achieving baseline separation. Various CSPs are available, such as those based on cyclodextrins (e.g., Chiraldex® G-TA) or polysaccharide derivatives. arkat-usa.org The development of a robust chromatographic method is a prerequisite for screening chiral catalysts, optimizing reaction conditions for stereoselectivity, and isolating enantiopure compounds for further study. uma.esresearchgate.net

Table 3: Examples of Chiral Chromatography for Bicyclo[3.2.0]heptane Stereoisomer Analysis.
TechniqueAnalytePurposeStationary Phase ExampleReference
Chiral HPLCHeterobicyclic alcoholsDetermination of enantiomeric excess (ee) after failed asymmetric catalysis.Not specified taltech.ee
Chiral GC(-)-Enantiomer of 7-aminobicyclo[3.2.0]hept-2-en-6-olDetermination of ee (98%) after resolution with L-aspartic acid.Chiraldex® G-TA arkat-usa.org
Chiral GCDimethylbicyclo[3.2.0]heptan-6-oneAnalysis of products from enzymatic resolution.Not specified kent.ac.uk
Chiral GC3'-ethyl-4,5-dimethyl-spiro[1,3-dioxolane-2,6'-bicyclo[3.2.0]hept-3-ene]Confirmation of >98% ee after separation of enantiomers.HP-5MS google.com

Mass Spectrometry in Mechanistic Research

Mass spectrometry (MS) is a powerful tool for obtaining molecular weight information and probing the structure of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule, confirming its chemical formula. arkat-usa.org This is a standard characterization technique for newly synthesized compounds.

Beyond molecular weight determination, MS is invaluable for mechanistic studies, particularly when analyzing fragmentation patterns. In electron ionization (EI-MS), the molecular ion is formed and often undergoes fragmentation into smaller, charged particles. uni-saarland.de The pattern of these fragments provides a "fingerprint" of the molecule and offers clues about its structure and the relative stability of different bonds. libretexts.org For instance, the fragmentation of bicyclic ketones can involve characteristic cleavages adjacent to the carbonyl group, leading to the formation of stable acylium ions. libretexts.org

In the context of mechanistic research, MS can be used to identify reaction intermediates, byproducts, and products of degradation or rearrangement. For example, in studying the palladium-catalyzed cascade reaction of bicyclo[1.1.1]pentane carboxylic acids to form bicyclo[3.2.0]heptane lactones, mechanistic proposals were supported by deuterium (B1214612) labeling studies, where the incorporation of deuterium was monitored, likely using mass spectrometry to analyze the resulting products. nih.govresearchgate.net By analyzing the mass spectra of products formed under various conditions, researchers can gain insight into reaction pathways, such as the sequence of bond-forming and bond-breaking events. uni-saarland.de

Table of Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned in the Article.
Compound NameMolecular Structure/Class
This compoundParent bicyclic ketone
Bicyclo[3.2.0]heptan-6-oneIsomer of the parent ketone
1-Alkynylbicyclo[3.2.0]hept-2-en-7-onesPrecursors for angular polyquinanes
endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoateEster derivative
4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acidAmino acid derivative
Dimethylbicyclo[3.2.0]heptan-6-oneSubstituted bicyclic ketone
7-aminobicyclo[3.2.0]hept-2-en-6-olBicyclic amino alcohol
3'-ethyl-4,5-dimethyl-spiro[1,3-dioxolane-2,6'-bicyclo[3.2.0]hept-3-ene]Spirocyclic derivative
Bicyclo[1.1.1]pentane carboxylic acidReaction precursor
Bicyclo[3.2.0]heptane lactoneReaction product
8,10-dibromocamphorReaction precursor

Applications of Bicyclo 3.2.0 Heptan 3 One As a Key Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The strategic importance of bicyclo[3.2.0]heptanones is most evident in their application to the total synthesis of natural products. The specific stereochemistry and functionality of the bicyclic core can be manipulated and elaborated to generate the complex cyclopentane-based structures common to many biologically active compounds.

Derivatives of the bicyclo[3.2.0]heptanone scaffold are well-established intermediates in the synthesis of prostanoids and jasmonoids, two major classes of cyclopentane-containing natural products. arkat-usa.orgarkat-usa.org A key transformation in these synthetic routes is the Baeyer-Villiger oxidation of the cyclobutanone ring within the bicyclic system. This reaction selectively expands the four-membered ring to form a lactone, which serves as a versatile precursor for these target molecules. arkat-usa.orgarkat-usa.org

For instance, spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgresearchgate.netdioxolan]-6-one, a protected derivative, can be subjected to a Baeyer-Villiger oxidation where the more substituted carbon atom migrates, yielding a lactone that is a functional synthetic precursor to jasmonoids and prostanoids. arkat-usa.orgarkat-usa.org Similarly, the "bicyclo[3.2.0]hept-3-en-6-one approach" has been successfully employed to stereoselectively synthesize key prostaglandin intermediates, such as derivatives of the Corey lactone. nih.govresearchgate.net This method often begins with readily available materials and provides an efficient pathway to these complex and biologically important molecules. nih.gov The wider potential of related structures like 7,7-dichlorobicyclo[3.2.0]heptan-6-one has also been recognized in developing chemocatalytic routes to various prostaglandin analogs. nih.gov

The total synthesis of grandisol and lineatin, two important insect pheromones, provides a compelling example of the utility of bicyclo[3.2.0]heptanone intermediates. researchgate.netacs.org Efficient and stereoselective total syntheses for both racemic grandisol and lineatin have been developed using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal, common starting material. researchgate.net

The "bicyclo[3.2.0]hept-2-en-6-one approach" was developed as a practical and efficient strategy that avoids photochemical steps, a limitation for large-scale preparations. acs.orgacs.org This methodology allows for selective manipulations of the bicyclic ketone to produce not only grandisol and lineatin but also other important molecules, demonstrating its versatility. acs.orgacs.org Through enzymatic resolution of the bicyclo[3.2.0]hept-2-en-6-one intermediates, enantiomerically pure products can be obtained. acs.org

Target MoleculeKey Bicyclic IntermediateSynthetic ApproachReference
Grandisol1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneStereoselective conversion and oxidative cleavage researchgate.net
Lineatin1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneMulti-step stereoselective synthesis researchgate.net
Grandisol/LineatinBicyclo[3.2.0]hept-2-en-6-onesNon-photochemical, versatile approach acs.orgacs.org

The bicyclo[3.2.0]heptanone framework is also a key precursor for the synthesis of the antitumor antibiotic sarkomycin and the Japanese hop constituent, hop ether. arkat-usa.orgarkat-usa.org The synthesis of these molecules can be achieved from the same spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgresearchgate.netdioxolan]-6-one intermediate used for prostanoids, but through a complementary oxidative pathway. arkat-usa.orgarkat-usa.org An isomeric lactone, which serves as the precursor to hop ether and sarkomycin, is obtained through the ozonolysis of the trimethylsilyl enol ether derived from the parent bicyclic ketone. arkat-usa.orgarkat-usa.org

Furthermore, a novel approach to sarkomycin A involves the microbial Baeyer-Villiger reaction of various substituted bicyclo[3.2.0]heptan-6-ones using the microorganism Acinetobacter calcoaceticus. nih.gov This biotransformation produces regioisomeric lactones that are key intermediates for sarkomycin synthesis. nih.gov For example, subjecting cis-bicyclo[3.2.0]heptan-2,6-dione to this microbial oxidation yields cyclosarkomycin with high enantiomeric excess. nih.gov

The total synthesis of (±)-precapnelladiene, a marine natural product with a tricyclic carbon skeleton, has been accomplished using a highly substituted bicyclo[3.2.0]heptanone as a key intermediate. acs.org This synthesis showcases a thermal vinylcyclobutane rearrangement. The requisite bicyclo[3.2.0]heptanone is constructed from a 3-homoallylcyclobutenone, which undergoes an intramolecular ketene (B1206846)/alkene cycloaddition upon thermolysis to form the fused bicyclic ring system. acs.orgacs.org This strategic use of the bicyclo[3.2.0]heptanone allows for the efficient assembly of the complex framework of precapnelladiene. acs.org

The versatility of the bicyclo[3.2.0]heptanone approach extends to a variety of other complex natural products. acs.org The marine sesquiterpenoid raikovenal, for example, has been synthesized using a novel strategy centered on a bicyclo[3.2.0]heptenone intermediate. acs.org This approach has also been successfully applied to the synthesis of filifolone. orgsyn.orgacs.org

Moreover, the bicyclo[3.2.0]heptane core is a structural component of more complex terpenoids like Humilisin E. nih.gov Synthetic strategies have been developed to access the functionalized bicyclo[3.2.0]heptane subunit of this diterpenoid stereoselectively, highlighting the importance of this framework in building larger, intricate natural product structures. nih.gov The utility of these intermediates is further demonstrated by their application in the synthesis of linear condensed sesquiterpenes such as hirsutene, δ²-capnellene, hypnophilin, and coriolin. orgsyn.org

Target Molecule/CoreKey Intermediate TypeReference
RaikovenalBicyclo[3.2.0]heptenone acs.org
FilifoloneBicyclo[3.2.0]heptenone orgsyn.orgacs.org
Humilisin E CoreBicyclo[3.2.0]heptane nih.gov
Hirsutene, Coriolin, etc.Bicyclo[3.2.0]hept-3-en-6-one orgsyn.org

Building Blocks for Complex Polycyclic and Heterocyclic Systems

Beyond its role in the synthesis of specific natural products, bicyclo[3.2.0]heptan-3-one and its analogs are fundamental building blocks for a broader range of complex polycyclic and heterocyclic systems. aaronchem.com The strained bicyclic system is a valuable starting point for constructing fused polycyclic compounds and serves as a precursor for various heterocycles. aaronchem.comnih.gov

A key strategy involves the transformation of the ketone into a lactone via Baeyer-Villiger oxidation. The resulting bicyclic lactones, such as 3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-ones, are important starting materials themselves. researchgate.net These bicyclo[3.2.0]heptane lactones are versatile precursors for a diverse range of scaffolds, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. rsc.orgrsc.org Synthetic strategies for accessing these heterocyclic systems include dearomatization approaches to construct 2-azabicyclo[3.2.0]heptane motifs and cycloisomerization of enynes to form 3-azabicyclo[3.2.0]heptanes and 3-oxabicyclo[3.2.0]heptanes. rsc.orgrsc.orgtaltech.ee The ability to generate these complex molecular frameworks highlights the synthetic power and versatility of the bicyclo[3.2.0]heptanone scaffold. orgsyn.org

Mechanochemical Applications in Materials Science

The bicyclo[3.2.0]heptane framework, a core structure related to this compound, serves as a pivotal component in the development of force-responsive polymers, also known as mechanochemically active polymers. nih.govacs.org These materials are designed to exhibit a specific chemical response when subjected to mechanical stress, such as stretching or sonication. Derivatives of bicyclo[3.2.0]heptane are employed as "mechanophores," which are molecular units that can undergo a controlled chemical transformation upon the application of mechanical force. nih.govfao.org

When embedded into a polymer chain, the bicyclo[3.2.0]heptane mechanophore can undergo a force-induced retro [2+2] cycloaddition reaction. duke.edu This ring-opening transformation converts the stable, fused bicyclic system into a reactive bis-enone functional group. nih.govacs.org A significant advantage of this system is that the activation is "non-scissile," meaning the main polymer backbone remains intact during the process. nih.govrsc.org The mechanical activation leads to a substantial local elongation of over 4 Å, which can help dissipate stress within the material and prevent catastrophic failure. acs.orgduke.edu

The newly generated bis-enone products are reactive towards conjugate additions, such as Michael-type additions. nih.govduke.edu This latent reactivity can be harnessed to create stress-responsive materials with self-healing capabilities or materials that strengthen under load. acs.orgfao.org For instance, the enones can react with nucleophiles present in the system to form new covalent bonds, effectively repairing damage or cross-linking the polymer network in regions of high stress. duke.edu

Furthermore, this mechanochemical transformation is often reversible. The bis-enone product can revert to the original bicyclo[3.2.0]heptane structure through a photochemical [2+2] cycloaddition upon exposure to visible light. nih.govacs.org This photochemical reversion provides a mechanism for "on-demand" switching of the material's structure and reactivity, creating a platform where stress-induced changes could potentially be reversed by light exposure. nih.govduke.edu This reversible system offers a pathway to developing smart materials with switchable properties for a variety of applications. acs.org

Table 1: Mechanochemical Properties of Bicyclo[3.2.0]heptane (BCH) Mechanophores

PropertyDescriptionReference
Activation Mechanism Force-induced retro [2+2] cycloaddition. duke.edu
Reaction Type Non-scissile (polymer backbone remains intact). nih.gov
Product Reactive bis-enones. acs.org
Physical Change Large local elongation (> 4 Å). acs.orgduke.edu
Latent Reactivity Products can undergo conjugate/Michael additions. nih.govduke.edu
Reversibility Photochemical reversion to the BCH mechanophore via light exposure. nih.govacs.org
Potential Applications Stress-responsive and self-healing materials. nih.gov

Conformational Locking of Pharmacophores for Medicinal Chemistry Research

In medicinal chemistry, the three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. The bicyclo[3.2.0]heptane scaffold provides a rigid core structure that is utilized to lock the conformation of pharmacophores, which are the essential functional groups of a molecule that interact with a specific receptor. regionh.dknih.gov By restricting the flexibility of a molecule, researchers can enforce a specific spatial and directional orientation of its pharmacophoric groups, potentially enhancing binding affinity and selectivity for its target. regionh.dknih.gov

The intrinsic structure of the bicyclo[3.2.0]heptane core favors a stable, boat-like conformation. regionh.dknih.gov This inherent rigidity is largely unaffected by the addition of various substituents, making it a reliable scaffold for molecular design. regionh.dknih.gov This principle has been demonstrated by embedding the neurotransmitter γ-aminobutyric acid (GABA) within a bicyclo[3.2.0]heptane framework to create conformationally constrained analogs. regionh.dknih.gov

By using this rigid framework, the relative positioning of the pharmacophoric elements is precisely controlled. This structural fixation is a valuable strategy in drug discovery for designing potent and selective ligands, as it reduces the entropic penalty of binding to a receptor and allows for a more accurate understanding of the structure-activity relationship (SAR). regionh.dk

Table 2: Conformational Locking of GABA using a Bicyclo[3.2.0]heptane Core

FeatureDescriptionReference
Scaffold Bicyclo[3.2.0]heptane. regionh.dknih.gov
Intrinsic Conformation Favors a boat-like conformation. regionh.dknih.gov
Effect of Scaffold Provides spatial and directional fixation of pharmacophoric groups. regionh.dknih.gov
Example Pharmacophore γ-aminobutyric acid (GABA). regionh.dknih.gov
Example Molecules syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. regionh.dknih.gov
Outcome Molecules are "conformationally locked" with GABA embedded in the core. regionh.dknih.gov
Application Goal Design of molecules with fixed conformations for enhanced receptor binding in medicinal chemistry. regionh.dk

Emerging Research Directions and Future Perspectives in Bicyclo 3.2.0 Heptan 3 One Chemistry

Development of Novel Stereoselective Catalytic Methods

The construction of the bicyclo[3.2.0]heptane core with precise control over its stereochemistry is a central challenge that continues to drive innovation in catalytic methods. The development of novel stereoselective strategies is crucial for accessing enantiomerically pure products for applications in pharmaceuticals and materials science.

A significant area of advancement is in the field of photocatalysis . Researchers have developed an organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl bis-enone derivatives to synthesize highly substituted, enantioenriched bicyclo[3.2.0]heptanes. nih.govresearchgate.net This method employs a chiral oxazolidinone auxiliary attached to the substrate to direct the stereochemical outcome. nih.govresearchgate.net The reaction is mediated by the organic dye Eosin Y under visible light irradiation, representing a sustainable approach that avoids harsher traditional methods. nih.govresearchgate.net

Transition metal catalysis remains a cornerstone for the synthesis of the bicyclo[3.2.0]heptane skeleton. A variety of metals have been shown to catalyze the key [2+2] cycloaddition reaction:

Gold and Ruthenium Catalysis: Gold-catalyzed [2+2] cyclization of allenenes has been reported to produce bicyclo[3.2.0]heptane derivatives in high yields. researchgate.net Similarly, ruthenium catalysts can effect the [2+2] cyclization of similar substrates with excellent diastereoselectivity. researchgate.net

Copper Catalysis: Copper(I) catalysts are effective in intramolecular [2+2] photocycloaddition of 1,6-dienes, providing a stereocontrolled route to the bicyclic system. arkat-usa.org

Palladium Catalysis: Diastereoselective methods for synthesizing bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids have been developed using palladium catalysis. nih.govevitachem.com The choice of ligand (e.g., MPAA or pyridone-amine) is critical for controlling the reaction pathway and product outcome. nih.govevitachem.com

These catalytic methods often provide access to specific isomers, such as the bicyclo[3.2.0]hept-3-en-6-one, which is a valuable intermediate for the total synthesis of natural products like grandisol and lineatin. researchgate.netacs.org

Catalyst SystemReaction TypeSubstrateKey Feature
Eosin Y / Visible LightOrganophotoredox [2+2] CycloadditionAryl bis-enones with chiral auxiliaryEnantioselective, sustainable
Gold(I) / Ruthenium(II)[2+2] CycloisomerizationAllenene derivativesHigh yields and diastereoselectivity
Copper(I)Intramolecular [2+2] Photocycloaddition1,6-dienesStereocontrolled cyclization
Palladium(II) / MPAA LigandC-H Activation / C-C Cleavage CascadeBicyclo[1.1.1]pentane carboxylic acidsDiastereoselective lactone synthesis

Exploration of New Reactivity Manifolds

Beyond synthesis, current research is actively exploring the unique reactivity of the strained bicyclo[3.2.0]heptanone scaffold to generate diverse and complex molecular architectures. The inherent strain energy of the fused cyclobutane (B1203170) ring can be harnessed to drive selective transformations.

Ring Expansion Reactions represent a powerful strategy for converting the bicyclo[3.2.0]heptane core into larger ring systems.

Acid-catalyzed two-carbon ring expansion of bicyclo[3.2.0]heptan-6-one and its derivatives in strong acids like FSO₃H can produce cyclohept-2-enone and cyclohepta-2,4-dienone, respectively.

Derivatives such as 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes undergo a ring expansion in the presence of HBr to yield bicyclo[3.3.0]octane skeletons with high stereoselectivity. actachemscand.org

Oxidative Transformations provide another avenue for functionalization. The classic Baeyer-Villiger oxidation effectively transforms bicyclo[3.2.0]heptanone derivatives into the corresponding bicyclo[3.3.0] lactones, which are valuable synthetic intermediates. nih.gov Furthermore, N-Bromosuccinimide (NBS) has been used to induce the lactonization of bicyclo[3.2.0]hept-3-en-6-ones, demonstrating the unique reactivity imparted by the interplay between the carbonyl group and the double bond. mdpi.com

Mechanochemistry has emerged as a novel approach to unlock the latent reactivity of this scaffold. The bicyclo[3.2.0]heptane framework can function as a "mechanophore," a chemical unit that responds to mechanical force. evitachem.com By incorporating this unit into a polymer chain, sonication-induced force can trigger a formal retro-[2+2] cycloaddition. evitachem.com This non-scissile ring-opening generates a reactive bis-enone, which can undergo subsequent conjugate additions. evitachem.com Remarkably, this process is photochemically reversible, allowing the bicyclo[3.2.0]heptane to be regenerated by exposure to visible light, creating a switchable system responsive to both mechanical stress and light. evitachem.com

TransformationReagents/ConditionsProduct ScaffoldKey Feature
Ring ExpansionStrong Acid (e.g., FSO₃H)CycloheptenoneTwo-carbon expansion
Ring ExpansionHBr/HOAcBicyclo[3.3.0]octaneWagner-Meerwein type rearrangement
Baeyer-Villiger OxidationPeroxyacids or H₂O₂Bicyclo[3.3.0]octane lactoneKetone to lactone conversion
Mechanochemical ActivationMechanical Force (Sonication)Bis-enoneReversible retro-[2+2] cycloaddition

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The integration of flow chemistry and the use of biocatalysis and photocatalysis are key trends in the synthesis of bicyclo[3.2.0]heptan-3-one and its derivatives.

Flow Chemistry offers significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. Photochemical reactions, in particular, are well-suited for flow reactors, which allow for precise control of irradiation time and uniform light distribution. The organophotoredox-catalyzed [2+2] cycloaddition to form bicyclo[3.2.0]heptanes has been successfully translated from batch to flow conditions. nih.gov This transition not only improved the efficiency and space-time yield but also provided a means to control the diastereoselectivity of the reaction. nih.govresearchgate.net Metal-free [2+2] photocycloadditions have also been enabled by continuous flow processing, further enhancing the sustainability of these methods. researchgate.net

Sustainable Synthesis strategies focus on reducing environmental impact by using less hazardous reagents, minimizing waste, and employing catalytic methods.

Photocatalysis: As mentioned, the use of visible light as a traceless reagent in combination with organic dyes like Eosin Y is a prime example of a green synthetic methodology. nih.govresearchgate.net It provides an energy-efficient pathway to complex molecules under mild conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under environmentally benign conditions. Alcohol dehydrogenases (ADHs) have been investigated for redox biotransformations involving bicyclo[3.2.0]heptenones and their corresponding alcohols. These biocatalytic approaches can achieve kinetic resolutions and stereoselective reductions, providing access to enantiomerically pure building blocks.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound chemistry, advanced computational modeling, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms, stereoselectivity, and molecular properties.

Elucidating Reaction Mechanisms: DFT calculations have been instrumental in mapping the reaction pathways for the synthesis of bicyclo[3.2.0]heptanes. For the organophotoredox-catalyzed [2+2] photocycloaddition, computational studies have validated the proposed mechanism involving a radical anion intermediate and have been used to calculate the Gibbs free energy profiles for different stereochemical pathways. nih.gov This allows researchers to understand why certain products are favored over others.

Predicting Stereoselectivity: A key application of computational modeling is the prediction of stereochemical outcomes. By calculating the energies of various transition states, chemists can predict which diastereomer or enantiomer will be the major product. For instance, DFT calculations have confirmed that the photocatalyzed [2+2] cycloaddition proceeds through a syn-closure pathway, which aligns perfectly with the experimentally observed cis-anti product. nih.gov This predictive power accelerates the development of new stereoselective methods by allowing for in silico screening of catalysts and substrates.

Rationalizing Reactivity and Regioselectivity: Computational studies can also explain the observed regioselectivity in reactions of the bicyclo[3.2.0]heptanone core. A DFT study of the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide successfully predicted the experimentally observed regioselectivity by comparing the activation Gibbs free energies for the two possible migration pathways, correctly identifying the kinetically favored lactone product.

Analyzing Molecular Properties: Beyond reactivity, computational methods are used to analyze structural and chiroptical properties. Molecular mechanics calculations have been used to determine the preferred conformations (endo vs. exo) of the bicyclo[3.2.0]heptane skeleton. actachemscand.org Furthermore, computational models have been used to analyze and explain the unusually large rotatory strength observed in the circular dichroism spectrum of (+)-(1S,5S)-bicyclo[3.2.0]heptan-3-one.

Computational MethodApplicationInsight Gained
Density Functional Theory (DFT)Mechanism ElucidationValidation of radical anion pathways in photocycloadditions. nih.gov
DFTStereoselectivity PredictionRationalization of cis-anti diastereomer formation via syn-closure transition state. nih.gov
DFTRegioselectivity AnalysisPrediction of the major product in Baeyer-Villiger oxidation by comparing transition state energies.
Molecular Mechanics (MM2)Conformational AnalysisDetermination of relative stabilities of endo and exo conformers. actachemscand.org

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